(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol
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Overview
Description
(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The process typically begins with the preparation of the glucopyranosyl derivative, followed by the introduction of the 4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl groups through a series of substitution reactions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted glucopyranosyl compounds.
Scientific Research Applications
(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucopyranosyl]-D-glucitol
- **(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-mannitol
Uniqueness
The uniqueness of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol lies in its specific structural features and the resulting chemical and biological properties
Properties
Molecular Formula |
C42H48Cl2O12 |
---|---|
Molecular Weight |
815.7 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[3-[[2-chloro-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methyl]-4-ethoxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H48Cl2O12/c1-3-53-26-10-6-22(7-11-26)34(27-18-24(9-13-30(27)44)42-40(52)38(50)36(48)33(20-46)56-42)28-16-21(5-14-31(28)54-4-2)15-25-17-23(8-12-29(25)43)41-39(51)37(49)35(47)32(19-45)55-41/h5-14,16-18,32-42,45-52H,3-4,15,19-20H2,1-2H3/t32-,33-,34?,35-,36-,37+,38+,39-,40-,41+,42+/m1/s1 |
InChI Key |
GQNOTJVOJIRRSU-KWUGPVTGSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl)OCC)C5=C(C=CC(=C5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl)OCC)C5=C(C=CC(=C5)C6C(C(C(C(O6)CO)O)O)O)Cl |
Origin of Product |
United States |
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